myr-PKI - 201422-03-9

myr-PKI

Catalog Number: EVT-242708
CAS Number: 201422-03-9
Molecular Formula: C53H100N20O12
Molecular Weight: 1209.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Myr-PKI is a synthetic peptide designed to act as a potent and selective inhibitor of cyclic adenosine monophosphate (cAMP)-dependent protein kinase (PKA) [, , , , , , , ]. Derived from the endogenous protein kinase inhibitor (PKI), Myr-PKI specifically targets the catalytic subunit of PKA, blocking its activity [, ]. It is primarily utilized in scientific research to investigate the role of PKA in various cellular processes, acting as a valuable tool to understand PKA-mediated signaling pathways [, , , , , , , ].

Synthesis Analysis

The synthesis of Myr-PKI typically involves solid-phase peptide synthesis techniques, followed by the addition of a myristoyl group to the N-terminus []. This myristoylation enhances the peptide's cell permeability, allowing it to readily cross cell membranes and exert its inhibitory effects intracellularly [, ].

Molecular Structure Analysis

Myr-PKI comprises a peptide sequence derived from the PKI protein with an attached myristoyl group [, ]. The specific peptide sequence, usually corresponding to residues 14-22 of PKI (e.g., LRRASLG), interacts with the catalytic subunit of PKA, mimicking the endogenous substrate and effectively blocking its activity [, ]. The myristoyl group, a saturated fatty acid, enhances its cell permeability [, ].

Chemical Reactions Analysis

Myr-PKI primarily participates in non-covalent interactions with its target, the catalytic subunit of PKA [, ]. The peptide sequence binds to the active site of PKA through hydrogen bonding and hydrophobic interactions, mimicking the natural substrate and preventing the enzyme from phosphorylating its downstream targets [, ].

Mechanism of Action

Myr-PKI functions by competitively inhibiting the catalytic activity of PKA [, , , , , , , ]. The peptide sequence within Myr-PKI mimics the natural substrates of PKA, allowing it to bind to the enzyme's active site [, ]. This binding prevents PKA from phosphorylating its downstream targets, effectively inhibiting PKA-mediated signaling pathways [, ].

Applications
  • Lacrimal Gland Secretion: Myr-PKI has been used to investigate PKA-dependent protein secretion in the lacrimal gland, demonstrating its involvement in vasoactive intestinal peptide-stimulated secretion [, ].
  • Regulation of EGFR Endocytosis: Studies utilizing Myr-PKI have revealed a novel mechanism by which PKA regulates the internalization of the epidermal growth factor receptor (EGFR) in a ligand-independent manner [, ].
  • Cardiac Physiology: Myr-PKI has been utilized in studies investigating the role of PKA in regulating the funny current (If) in cardiac sinoatrial myocytes, highlighting its involvement in cardiac pacemaker mechanisms [].
  • Vascular Smooth Muscle Function: Myr-PKI has been instrumental in demonstrating the role of PKA in mediating the downregulation of protease-activated receptor-1 (PAR-1) expression by prostacyclin in vascular smooth muscle cells [].
  • Follicle-Stimulating Hormone Signaling: Research employing Myr-PKI has elucidated the mechanism by which follicle-stimulating hormone (FSH) activates extracellular signal-regulated kinases (ERKs) in granulosa cells, revealing a PKA-dependent regulation of ERK activity [].

PKI (14-22) amide

  • Compound Description: PKI (14-22) amide is a peptide corresponding to the amino acid sequence 14-22 of the endogenous protein kinase A (PKA) inhibitor (PKI). []
  • Relevance: PKI (14-22) amide shares the same core sequence as Myr-PKI, which is a myristoylated version of PKI (14-22). The myristoylation enhances cell permeability, allowing Myr-PKI to more effectively inhibit PKA activity inside cells compared to the non-myristoylated PKI (14-22) amide. []

Dibutyryl-cAMP

  • Compound Description: Dibutyryl-cAMP is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). It activates PKA by mimicking the actions of cAMP. []
  • Relevance: Dibutyryl-cAMP serves as a tool to investigate PKA-dependent pathways. Since Myr-PKI inhibits PKA activity, dibutyryl-cAMP can be used as a contrasting agent to study the effects of PKA activation in comparison to Myr-PKI-mediated inhibition. []

H89

  • Compound Description: H89 is a potent and selective inhibitor of PKA. It competes with ATP for binding to the catalytic subunit of PKA. []
  • Relevance: H89 and Myr-PKI share a similar mechanism of action as both inhibit PKA activity, although they achieve this through different molecular interactions. H89 acts as a pharmacological tool to compare and validate the effects of Myr-PKI on PKA-dependent processes. []

Forskolin

  • Compound Description: Forskolin is a natural product that directly activates adenylyl cyclase, the enzyme responsible for cAMP production. Increased cAMP levels lead to PKA activation. []
  • Relevance: Forskolin, by increasing cAMP levels, activates PKA. In contrast, Myr-PKI inhibits PKA. This opposing action makes forskolin a valuable tool to study the contrasting effects of PKA activation and inhibition by Myr-PKI in various cellular processes. []

Isobutylmethylxanthine (IBMX)

  • Compound Description: IBMX is a non-selective phosphodiesterase inhibitor, preventing the degradation of cAMP. This leads to an accumulation of cAMP and subsequent PKA activation. []
  • Relevance: Like forskolin, IBMX enhances PKA activity by increasing intracellular cAMP levels. This contrasts with the inhibitory action of Myr-PKI on PKA, making IBMX useful for investigating the differential effects of PKA modulation. []

Myr-PKC-alpha-(15-28), Myr-PKC-delta-(142-153), and Myr-PKC-epsilon-(149-164)

  • Compound Description: These are myristoylated peptides derived from the pseudosubstrate sequences of protein kinase C (PKC) isoforms alpha, delta, and epsilon, respectively. These peptides selectively inhibit their respective PKC isoforms. []
  • Relevance: These myristoylated PKC inhibitor peptides, along with Myr-PKI, were used to dissect the involvement of specific PKC and PKA isoforms in various cellular responses, including protein secretion induced by different agonists in the lacrimal gland. []

Properties

CAS Number

201422-03-9

Product Name

PKI 14-22 amide, myristoylated

IUPAC Name

(2S)-N-[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(tetradecanoylamino)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]butanediamide

Molecular Formula

C53H100N20O12

Molecular Weight

1209.5

InChI

InChI=1S/C53H100N20O12/c1-6-8-9-10-11-12-13-14-15-16-17-24-39(76)65-29-40(77)69-35(22-19-26-63-52(58)59)48(83)73-43(33(5)74)50(85)66-30-41(78)68-34(21-18-25-62-51(56)57)46(81)70-36(23-20-27-64-53(60)61)47(82)71-37(28-38(54)75)49(84)67-32(4)45(80)72-42(44(55)79)31(3)7-2/h31-37,42-43,74H,6-30H2,1-5H3,(H2,54,75)(H2,55,79)(H,65,76)(H,66,85)(H,67,84)(H,68,78)(H,69,77)(H,70,81)(H,71,82)(H,72,80)(H,73,83)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64)/t31-,32-,33+,34-,35-,36-,37-,42-,43-/m0/s1

InChI Key

GQPQKQWUUHDDIS-JDLJUXOTSA-N

SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)N

Solubility

Soluble in DMSO

Synonyms

Protein kinase inhibitor-(14-22)-amide, myristoylated

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.